3-(4-Chloro-2-methylphenoxy)butan-2-one

Chemical Sourcing Purity Analysis Synthetic Intermediate

Sourcing novel chemical intermediates with reliable purity for SAR studies often leads to supply chain delays. This compound directly addresses that gap as a versatile building block featuring aryl chloride, ether, and ketone functionalities ready for downstream derivatization. - Supplied at 95% HPLC purity, validated by 1H NMR and 13C NMR to ensure structural fidelity for reproducible experimental outcomes. - Available for immediate dispatch from bench-scale R&D quantities, eliminating lead time uncertainty for hit-to-lead or agrochemical discovery programs. - Structurally positioned for NaV1.8 ion channel research and phenoxy herbicide SAR exploration, backed by class-level analog data.

Molecular Formula C11H13ClO2
Molecular Weight 212.67
CAS No. 30343-33-0
Cat. No. B2374302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-methylphenoxy)butan-2-one
CAS30343-33-0
Molecular FormulaC11H13ClO2
Molecular Weight212.67
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)C
InChIInChI=1S/C11H13ClO2/c1-7-6-10(12)4-5-11(7)14-9(3)8(2)13/h4-6,9H,1-3H3
InChIKeyBKRVWLKXKJUFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Specifications for 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0): Purity and Physical Data from Vendor Analysis


3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) is an organic compound belonging to the phenoxy class, characterized by a butanone backbone [1]. It is primarily listed by chemical suppliers as a research chemical or synthetic intermediate, with available data limited to its molecular formula (C11H13ClO2), molecular weight (212.67 g/mol), and vendor-specified purity, typically at 95% or 98% . There are no authoritative, peer-reviewed reports detailing its specific biological activity, mechanism of action, or applications beyond its use as a chemical building block .

The Risk of Analog Substitution for 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) in Chemical Synthesis


In the absence of definitive, comparative performance data, the assumption that in-class phenoxy compounds or butanone derivatives are interchangeable is a significant and unvalidated risk. Minor structural variations among analogs, such as the position of the chloro and methyl substituents or the length of the aliphatic chain (e.g., acetic acid in MCPA [1] vs. butyric acid in MCPB [2] vs. the butanone moiety in this compound), can lead to drastically different reactivity, binding affinities, and metabolic stability in both biological and chemical contexts [3]. While a specific analog like MCPA is a well-documented herbicide [1], this compound's activity and selectivity remain unquantified. Therefore, any substitution without direct, project-specific validation could lead to experimental failure or unexpected outcomes in applications ranging from medicinal chemistry to agrochemical synthesis.

Quantitative Comparative Analysis of 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) vs. In-Class Analogs


Purity Specification and Lot-to-Lot Consistency of CAS 30343-33-0 from Chemical Suppliers

The primary and only quantifiable differentiator for CAS 30343-33-0 found in the supply chain is the vendor-specified minimum purity. Multiple suppliers list this compound with a purity of 95% or 98% . This is a critical procurement specification but does not represent a performance advantage over a different analog; it is a baseline quality metric for the specific substance. There is no publicly available data comparing the batch-to-batch consistency or impurity profiles of this compound from different manufacturers or against related compounds.

Chemical Sourcing Purity Analysis Synthetic Intermediate

Comparative Binding Affinity of Related Phenoxy Structures to Human Sodium Channel NaV1.8

While no direct data exists for CAS 30343-33-0, a closely related phenoxy analog, 2-(4-chloro-2-methylphenoxy)-N-(3-...), demonstrated potent inhibition of the human sodium channel protein type 10 subunit alpha (NaV1.8) with an IC50 of 6 nM in a patch-clamp electrophysiology assay [1]. This establishes that the 4-chloro-2-methylphenoxy moiety, when incorporated into specific molecular frameworks, can confer high potency against this target. By inference, CAS 30343-33-0 possesses this key pharmacophore, but its activity as a standalone ketone remains unknown.

Ion Channel Pharmacology Drug Discovery Phenoxy Derivatives

Comparative Herbicidal Potential: CAS 30343-33-0 as an Uncharacterized Member of the Phenoxy Herbicide Class

The 4-chloro-2-methylphenoxy substructure is the core of the well-established herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), a potent and widely used selective weed killer [1][2]. Analogs like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) are also commercial herbicides [3]. CAS 30343-33-0 shares this crucial pharmacophore. However, the critical difference is the functional group: a ketone in the target compound versus a carboxylic acid in MCPA and MCPB. This difference is known to drastically alter a molecule's physicochemical properties, plant uptake, translocation, and interaction with the auxin receptor. Without specific comparative bioassays, any claim about the relative herbicidal activity of CAS 30343-33-0 is pure speculation.

Herbicide Discovery Agrochemicals Phenoxy Acids

Validated Research and Procurement Applications for 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0)


Sourcing for Use as a Synthetic Intermediate or Building Block

The only application scenario directly supported by evidence is the procurement of CAS 30343-33-0 for use as a chemical intermediate [1]. Its utility is derived from its functional groups (aryl chloride, ether, ketone), which can undergo further chemical transformations to synthesize more complex molecules for drug discovery or agrochemical research [1]. In this context, the procurement decision is based on the compound's availability, cost, and specified purity (e.g., 95% or 98%) , not on its inherent biological performance.

Exploratory Research on Phenoxy-Containing Pharmacophores

Based on the potent activity (IC50 = 6 nM) of a related 4-chloro-2-methylphenoxy analog against the NaV1.8 ion channel [2], CAS 30343-33-0 could be rationally included as a comparator or starting material in a medicinal chemistry program focused on ion channel modulation or pain research. This scenario is supported by class-level inference from structural analogs, but the specific activity of this ketone remains unverified.

Investigative Studies into Novel Herbicide Scaffolds

Given its shared phenoxy core with established herbicides MCPA and MCPB [3][4], this compound could be a candidate for exploratory structure-activity relationship (SAR) studies aimed at discovering new agrochemicals with differentiated properties. The ketone functional group may confer advantages in volatility, formulation, or environmental fate compared to the standard carboxylic acid analogs. However, this application is purely speculative and requires de novo biological evaluation, as no herbicidal data exists for this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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